molecular formula C12H13NOS B14621849 2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate CAS No. 56430-89-8

2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate

Cat. No.: B14621849
CAS No.: 56430-89-8
M. Wt: 219.30 g/mol
InChI Key: LSIDOQFDHICUPG-UHFFFAOYSA-N
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Description

2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate is an organic compound that features a thiocyanate group attached to a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate typically involves the reaction of 4-isopropylbenzaldehyde with thiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate exerts its effects involves interactions with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-phenylacetic acid: Similar in structure but lacks the thiocyanate group.

    Ethyl 2-oxo-4-phenylbutyrate: Contains a phenyl ring and a keto group but differs in the side chain structure.

Uniqueness

2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

56430-89-8

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

[2-oxo-2-(4-propan-2-ylphenyl)ethyl] thiocyanate

InChI

InChI=1S/C12H13NOS/c1-9(2)10-3-5-11(6-4-10)12(14)7-15-8-13/h3-6,9H,7H2,1-2H3

InChI Key

LSIDOQFDHICUPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CSC#N

Origin of Product

United States

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